(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide
Description
(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide is a structurally complex organophosphorus compound featuring:
- A 5-chlorobenzo[d]thiazol core, which is a bicyclic aromatic system with a chlorine substituent at the 5-position.
- A sulfinylmethyl (-S(O)-CH2-) linker bridging the thiazole ring to a diphenylphosphine oxide (-P(O)Ph2) group.
The following comparison with structurally related compounds provides insights into its hypothetical behavior.
Properties
Molecular Formula |
C20H15ClNO2PS2 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
5-chloro-2-(diphenylphosphorylmethylsulfinyl)-1,3-benzothiazole |
InChI |
InChI=1S/C20H15ClNO2PS2/c21-15-11-12-19-18(13-15)22-20(26-19)27(24)14-25(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2 |
InChI Key |
FBFZYVJMCOWQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CS(=O)C2=NC3=C(S2)C=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . The resulting intermediate is then subjected to further reactions to introduce the sulfinyl and diphenylphosphine oxide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation .
Chemical Reactions Analysis
Types of Reactions
(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler benzo[d]thiazole derivative.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced benzo[d]thiazole compounds, and various substituted benzo[d]thiazole derivatives .
Scientific Research Applications
(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Mechanism of Action
The mechanism of action of (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Phosphine Oxide-Based OLED Hosts
Key Compounds:
- 1,4-Phenylenebis(diphenylphosphine oxide) (2PO) : Contains two diphenylphosphine oxide units linked via a phenylene group.
- ((Phenylphosphoryl)bis(4,1-phenylene))bis(diphenylphosphine oxide) (3PO) : Contains three diphenylphosphine oxide units.
Analysis :
- The n-type character of 2PO and 3PO arises from their electron-deficient phosphine oxide units, which stabilize negative charges in OLEDs . The target compound’s single phosphine oxide group may provide weaker n-type behavior unless the electron-withdrawing sulfinyl group (-S(O)-) enhances electron affinity.
Comparison with 5-Chlorobenzo[d]thiazol-Based Bioactive Compounds
Key Compounds:
- 4-(5-Chlorobenzo[d]thiazol-2-yl)benzene-1,3-diol (Compound 1) : Features a dihydroxyphenyl substituent.
- 5-Chloro-2-(4-chlorophenyl)benzo[d]thiazole (Compound 2) : Features a 4-chlorophenyl group.
*IC50 values against phosphorylase compared to 7-deazoxanthine (standard inhibitor).
Analysis :
Biological Activity
The compound (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Benzothiazole moiety : Provides a core structure known for various biological activities.
- Sulfinyl group : Enhances reactivity and potential biological interactions.
- Diphenylphosphine oxide : Known for its role in coordination chemistry and biological applications.
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzothiazole, including the target compound, exhibit significant antibacterial properties.
Inhibition Concentrations
Table 1 summarizes the effective concentrations (EC50) of various benzothiazole derivatives against common bacterial strains:
| Compound | Bacterial Strain | EC50 (mg/L) |
|---|---|---|
| 1 | Xanthomonas oryzae pv. oryzicola | 47.6 |
| 2 | Xanthomonas citri subsp. citri | 36.8 |
| 3 | Xanthomonas oryzae pv. oryzae | 52.4 |
| 4 | Xanthomonas citri subsp. citri | 20.0 |
The compound exhibited a notable inhibition rate against Xanthomonas oryzae, demonstrating its potential as an antibacterial agent through mechanisms such as upregulation of succinate dehydrogenase during oxidative phosphorylation .
Antiviral Activity
The antiviral activity of benzothiazole derivatives has also been documented, particularly against viruses like the tobacco mosaic virus (TMV).
Protective Activity
Table 2 lists the protective activities of selected compounds against TMV:
| Compound | Protective Activity (%) |
|---|---|
| 49 | 52.23 |
| 50 | 54.41 |
| 51 | 39.27 |
| 52 | 55.96 |
| 53 | 54.21 |
The introduction of electron-donating groups in the benzothiazole ring significantly enhances antiviral activity, indicating that structural modifications can lead to improved efficacy .
Benzothiazoles have been reported to induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of caspases
Case Studies
- Antibacterial Efficacy : A study highlighted the effectiveness of a related compound in reducing bacterial load in agricultural settings, suggesting potential applications in crop protection.
- Antiviral Potency : Research indicated that modifications to the benzothiazole scaffold led to enhanced activity against TMV, paving the way for future antiviral drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
